3-Chloro-5-fluoro-4-propoxyphenol
Description
3-Chloro-5-fluoro-4-propoxyphenol is a halogenated phenolic compound characterized by a benzene ring substituted with chlorine (Cl) at position 3, fluorine (F) at position 5, and a propoxy group (-OCH₂CH₂CH₃) at position 4. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity compared to non-halogenated phenols, which may influence its solubility, stability, and biological activity. Such compounds are often explored as intermediates in pharmaceutical synthesis or as antimicrobial agents due to the electron-withdrawing effects of halogens, which can modulate reactivity and binding interactions .
Properties
IUPAC Name |
3-chloro-5-fluoro-4-propoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2/c1-2-3-13-9-7(10)4-6(12)5-8(9)11/h4-5,12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGXJLZWPLWYBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-4-propoxyphenol typically involves the substitution reactions on a phenol ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable phenol derivative is reacted with chloro and fluoro substituents under controlled conditions. The propoxy group can be introduced via an etherification reaction using propyl alcohol and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and etherification reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as palladium on carbon (Pd/C) and phase transfer catalysts are often employed to facilitate these reactions.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-4-propoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions to yield dehalogenated products.
Substitution: The compound can undergo further substitution reactions, such as nucleophilic aromatic substitution, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dehalogenated phenols.
Substitution: Phenolic derivatives with various substituents.
Scientific Research Applications
3-Chloro-5-fluoro-4-propoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-4-propoxyphenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro substituents can enhance its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-Chloro-5-fluoro-4-propoxyphenol, we compare it with structurally related halogenated phenols and alkoxy-substituted derivatives. Key compounds for comparison include:
Table 1: Structural and Physicochemical Comparison
*Molecular weight calculated based on structure; values from patent data may reflect larger complexes.
Key Findings:
The electron-withdrawing Cl and F substituents increase acidity (lower pKa) relative to non-halogenated phenols. In contrast, 3-fluoro-4-isopropoxyphenol (from patent evidence ) features a branched isopropoxy group, which may enhance solubility in non-polar solvents compared to the linear propoxy chain in the target compound.
Biological Activity: Fluorinated phenols often exhibit antimicrobial properties due to membrane disruption. The propoxy group in this compound may extend half-life in biological systems compared to shorter alkoxy chains (e.g., methoxy). The patent-derived 3-fluoro-4-isopropoxyphenyl pyrazolo-pyrimidine (Example 85, ) demonstrates kinase inhibition, suggesting that halogenated alkoxy phenols can serve as pharmacophores in drug discovery.
Thermal Stability: While melting point data for this compound is unavailable, the patent-reported 193–196°C for 3-fluoro-4-isopropoxyphenol derivatives highlights the stabilizing role of bulky substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
